12S-Hete

Beschreibung

Eigenschaften

IUPAC Name |

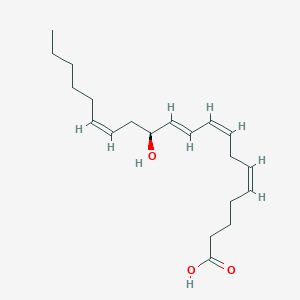

(5Z,8Z,10E,12S,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-LQWMCKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028839 | |

| Record name | (5Z,8Z,10E,12S,14Z)-12-Hydroxy-5,8,10,14-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54397-83-0 | |

| Record name | 12S-Hydroxy-5,8,10,14-(Z,Z,E,Z)-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54397-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hete, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054397830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,10E,12S,14Z)-12-Hydroxy-5,8,10,14-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG8M7C9ALT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Enzymatic Synthesis via Lipoxygenase Pathways

12(S)-HETE is predominantly biosynthesized through the 12-lipoxygenase (ALOX12) pathway. Arachidonic acid, a 20-carbon polyunsaturated fatty acid, undergoes oxygenation at carbon 12 by ALOX12, producing 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE). Subsequent reduction by glutathione peroxidases or other cellular reductases yields 12(S)-HETE.

Key factors influencing enzymatic synthesis include:

-

Substrate specificity : ALOX12 exhibits >95% selectivity for arachidonic acid over other fatty acids.

-

Optimal pH and temperature : Maximal activity occurs at pH 7.4 and 37°C, mimicking physiological conditions.

-

Cofactor requirements : Calcium ions and ATP enhance ALOX12 activity by stabilizing enzyme conformation.

Table 1: Enzymatic Production Parameters for 12(S)-HETE

| Parameter | Optimal Condition | Yield (nmol/min/mg protein) |

|---|---|---|

| pH | 7.4 | 8.2 ± 0.3 |

| Temperature | 37°C | 7.9 ± 0.4 |

| [Arachidonic Acid] | 50 μM | 9.1 ± 0.2 |

| [Ca²⁺] | 1 mM | 8.8 ± 0.3 |

Large-Scale Biosynthesis in Recombinant Systems

Recent advances utilize recombinant ALOX12 expressed in E. coli or insect cell systems to scale production. For example, Sf9 insect cells transfected with human ALOX12 cDNA produce 12(S)-HETE at 12.5 mg/L culture, achieving >90% enantiomeric excess. Purification involves hydrophobic interaction chromatography, yielding 98% purity.

Immunoassay-Based Detection and Quantification

Competitive Enzyme Immunoassay (EIA) Protocols

Commercial EIA kits (e.g., Enzo Life Sciences) enable sensitive 12(S)-HETE quantification in biological matrices. The workflow comprises:

-

Competitive binding : Samples compete with alkaline phosphatase-conjugated 12(S)-HETE for anti-12(S)-HETE antibodies immobilized on microplate wells.

-

Signal development : p-Nitrophenyl phosphate substrate generates a colorimetric signal inversely proportional to 12(S)-HETE concentration.

-

Data analysis : Absorbance at 405 nm is measured, with a typical detection range of 78–10,000 pg/mL.

Table 2: EIA Performance Characteristics

| Parameter | Value |

|---|---|

| Detection Limit | 78 pg/mL |

| Intra-assay CV | <8% |

| Inter-assay CV | <12% |

| Cross-reactivity | <0.1% with 12(R)-HETE |

Standard Curve Preparation

Accurate quantification requires serial dilution of a 500,000 pg/mL 12(S)-HETE stock:

-

Dilute stock in assay buffer to generate standards ranging from 78–10,000 pg/mL.

-

Validate curve linearity using a four-parameter logistic model (R² > 0.99).

Sample Preparation from Biological Matrices

Plasma and Serum Processing

EDTA or heparinized plasma requires dilution (1:64 or 1:16, respectively) to minimize matrix interference. Post-dilution, samples are acidified to pH 3.5 with 2M HCl, enhancing 12(S)-HETE stability during extraction.

Solid-Phase Extraction (SPE) Protocol

C18 reverse-phase columns are preferred for isolating 12(S)-HETE from complex matrices:

Table 3: SPE Recovery Rates for 12(S)-HETE

| Matrix | Recovery (%) |

|---|---|

| Plasma | 87 ± 5 |

| Culture Media | 92 ± 3 |

| Urine | 78 ± 7 |

Data from Enzo Life Sciences validation studies.

Methodological Comparisons and Recommendations

Yield and Purity Across Methods

Analyse Chemischer Reaktionen

Arachidonic Acid Oxidation

12(S)-HETE is synthesized via the stereospecific oxidation of arachidonic acid by 12S-lipoxygenase (ALOX12) . The reaction proceeds as follows:

-

Substrate specificity : ALOX12 selectively inserts molecular oxygen at the C12 position of arachidonic acid, forming 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE), which is then reduced to 12(S)-HETE .

-

Chirality : The reaction exclusively produces the S-enantiomer , distinguishing it from the R-form generated by ALOX12B in other tissues .

ω-1 Hydroxylation

12(S)-HETE undergoes cytochrome P450 (CYP)-mediated ω-1 hydroxylation , primarily by CYP2E1 and CYP1B1 , forming 12,19-diHETE . This reaction reduces its bioactivity:

β-Oxidation

In M2 macrophages, 12(S)-HETE is catabolized via peroxisomal β-oxidation , yielding shorter-chain metabolites like 8-hydroxy-6,10-hexadecadienoic acid . Inhibitors such as thioridazine block this pathway .

Table 2: Metabolic Pathways of 12(S)-HETE

GPR31 (12-HETER) Activation

12(S)-HETE binds selectively to the G-protein coupled receptor 12-HETER (GPR31) , triggering downstream signaling cascades:

-

Functional outcomes :

Neuroprotective Effects

12(S)-HETE attenuates AMPA receptor-mediated excitotoxicity in neurons by reducing calcium influx through voltage-gated channels, mediated via pertussis toxin-sensitive G-proteins .

High-Performance Liquid Chromatography (HPLC)

-

Reverse-phase HPLC : Separates 12(S)-HETE using C18 columns with mobile phases of acetonitrile/water/acetic acid (65:35:0.01) .

-

Chiral-phase HPLC : Distinguishes 12(S)-HETE from 12(R)-HETE using Chiracel OC columns .

Mass Spectrometry

-

LC-MS/MS : Identifies metabolites via characteristic fragments (e.g., m/z 319 → 257, 179) .

-

Quantitative ELISA : Detects 12(S)-HETE in biological samples with <2.5% cross-reactivity to 12(R)-HETE .

Hypertension

-

Elevated levels : Patients with essential hypertension exhibit 5.5-fold higher platelet 12(S)-HETE levels compared to normotensive controls .

-

Mechanism : Enhanced 12-LO protein expression and reduced vasodilatory PGI₂ contribute to vascular dysfunction .

Cancer Metastasis

-

CCID formation : 12(S)-HETE induces circular chemorepellent-induced defects in lymphatics, enabling tumor cell extravasation .

-

Therapeutic target : Inhibition of the 12-HETER–RHO–ROCK pathway reduces metastatic spread in preclinical models .

Neuroprotection

12(S)-HETE’s reactivity and stereospecificity underpin its dual roles as a signaling mediator and pathogenic agent. Its enzymatic synthesis, metabolic fate, and receptor-mediated actions offer multiple avenues for therapeutic intervention in hypertension, cancer, and neurodegenerative diseases.

Wissenschaftliche Forschungsanwendungen

Neurological Applications

Neuroprotection:

12(S)-HETE has been shown to exert protective effects against excitotoxicity in neurons. Research indicates that it attenuates calcium influx into neurons, thereby protecting them from glutamate-induced damage. This mechanism involves activation of G-protein-coupled receptors, which limit calcium entry through voltage-gated channels . In vitro studies demonstrated that 12(S)-HETE reduced lactate dehydrogenase (LDH) release by up to 40% in models of AMPA toxicity, indicating its potential as a neuroprotective agent during ischemic events .

Mechanism of Action:

The protective effects of 12(S)-HETE are linked to its ability to activate specific signaling pathways, including those involving protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K). These pathways are crucial for mediating cell survival and reducing apoptosis in neuronal cells .

Cancer Research

Tumor Cell Invasion:

In the context of cancer, 12(S)-HETE has been implicated in promoting the invasiveness and motility of tumor cells. For instance, studies on prostate cancer cells have shown that 12(S)-HETE enhances cell motility and invasion through selective activation of PKCα. This suggests that targeting the pathways influenced by 12(S)-HETE could be a strategy for developing anti-invasive therapies for prostate cancer .

Metastatic Behavior:

In epidermoid carcinoma models, 12(S)-HETE was found to stimulate cell migration and spreading on extracellular matrix components like laminin and fibronectin. The signaling pathways involved include ERK1/2 and PI3K, highlighting its role in facilitating metastatic behavior in cancer cells .

Cardiovascular Health

Ischemic Preconditioning:

12(S)-HETE plays a significant role in cardiac protection during ischemia. It is produced during ischemic preconditioning, a process where brief episodes of ischemia protect the heart from subsequent prolonged ischemic events. Studies indicate that this compound may enhance functional recovery post-ischemia by modulating cardiac cell signaling pathways .

Vasodilation:

Research has also shown that 12(S)-HETE can induce vasodilation in coronary microvessels and mesenteric arteries, suggesting its potential utility in managing conditions related to vascular dysfunction .

Diabetes and Endothelial Dysfunction

Role in Diabetic Kidney Disease:

Recent findings indicate that serum levels of 12(S)-HETE are significantly elevated in patients with diabetic kidney disease (DKD). This elevation correlates with disease severity and may serve as a biomarker for early diagnosis of DKD. The compound's association with renal function highlights its potential as a target for therapeutic intervention in diabetes-related complications .

Endothelial Dysfunction:

In diabetic models, 12(S)-HETE has been linked to endothelial dysfunction through its interaction with TRPV1 channels. Targeting this interaction may ameliorate diabetes-induced vascular complications, emphasizing the compound's relevance in metabolic diseases .

Inflammation and Immune Response

Chemotaxis and Inflammation:

12(S)-HETE is involved in mediating inflammatory responses by promoting chemotaxis of neutrophils and macrophages. It enhances cell adhesion and enzyme release from immune cells, suggesting its role in inflammatory diseases . The modulation of immune cell behavior by 12(S)-HETE underscores its potential as a therapeutic target for managing chronic inflammatory conditions.

Wirkmechanismus

12(S)-Hete exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of 12(S)-HETE with Structurally and Functionally Related Compounds

Stereoisomers: 12(S)-HETE vs. 12(R)-HETE

The stereochemistry of 12-HETE profoundly impacts its biological activity:

- Receptor Affinity : 12(S)-HETE binds to the BLT2 receptor with high affinity (Kd in the nM range), while 12(R)-HETE exhibits significantly lower potency .

- Functional Differences: 12(S)-HETE induces monocyte adhesion to endothelial cells (e.g., HUVECs) in a concentration-dependent manner, whereas 12(R)-HETE lacks this effect .

Positional Isomers: 12(S)-HETE vs. 5(S)-HETE and 15(S)-HETE

Enzymatic vs. Non-Enzymatic HETEs

Under ischemic or oxidative stress conditions, 12(S)-HETE is the only enzymatically generated HETE (90% via 12-LOX), while 5-HETE, 8-HETE, and 15-HETE arise predominantly from non-enzymatic peroxidation . This distinction underscores 12(S)-HETE’s role as a biomarker for enzymatic lipid peroxidation in diseases like ischemic stroke .

Mechanistic Insights and Signaling Pathways

Receptor-Mediated Effects

- BLT2 Activation : 12(S)-HETE’s activation of BLT2 induces itch-associated scratching in vivo, with potency comparable to 12(S)-HPETE but lower than synthetic agonists like compound A .

- PKC and MAPK Pathways :

- 12(S)-HETE activates PKCα/β in lens epithelial cells and synergizes with EGF to enhance PKCβ phosphorylation via PI3K signaling .

- In vascular smooth muscle cells (VSMCs), 12(S)-HETE triggers Ras-MAPK pathways (ERK, p38), driving hypertrophy and fibronectin expression, mirroring angiotensin II effects .

Contrast with Other Oxylipins

- Leukotrienes vs. 12(S)-HETE : While 5(S)-HETE is a precursor for pro-inflammatory leukotrienes (e.g., LTB4), 12(S)-HETE independently promotes endothelial dysfunction and tumor adhesion without leukotriene synthesis .

- Anti-Inflammatory vs. Pro-Inflammatory Roles: 15(S)-HETE exhibits dual roles, resolving inflammation in some contexts but promoting allergic responses in others . 12(S)-HETE paradoxically suppresses TNF-α expression in keratinocytes by inhibiting ERK1/2 activation, highlighting cell-type-specific effects .

Clinical and Therapeutic Implications

- Biomarker Potential: Elevated serum 12(S)-HETE levels correlate with acute ischemic stroke (AIS) and diabetic nephropathy, outperforming 15(S)-HETE in diagnostic ROC curves (AUC = 0.762 vs. 0.668) .

- Therapeutic Targets :

Biologische Aktivität

12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE) is a biologically active lipid derived from arachidonic acid through the action of lipoxygenase enzymes. This compound plays significant roles in various physiological and pathological processes, including inflammation, cancer metastasis, and neuroprotection. Its biological activities are mediated through interactions with specific receptors and signaling pathways, influencing cellular functions such as motility, apoptosis, and mitochondrial function.

-

Tumor Cell Invasion :

- 12(S)-HETE has been shown to enhance the motility and invasiveness of prostate cancer cells (AT2.1 cells) by activating protein kinase C (PKC) pathways. The selective PKCα activation leads to increased invasiveness, suggesting potential therapeutic targets for anti-invasive agents in cancer treatment .

- Mitochondrial Dysfunction :

- Renin Regulation :

- Neuroprotection :

Clinical Implications

- Hypertension : Elevated levels of 12(S)-HETE have been associated with essential hypertension, indicating its role in vascular smooth muscle cell signaling and potential contributions to hypertensive pathology .

- Diabetic Kidney Disease : Studies have shown increased serum levels of 12(S)-HETE in patients with diabetic kidney disease (DKD), suggesting its involvement in renal function deterioration .

Data Table: Biological Effects of 12(S)-HETE

Case Study 1: Prostate Cancer Metastasis

In a study focusing on prostate carcinoma, researchers demonstrated that treatment with 12(S)-HETE significantly increased the invasive capacity of AT2.1 cells. The use of PKC inhibitors effectively reduced this enhanced invasiveness, highlighting the importance of PKCα activation in cancer progression.

Case Study 2: Cardiac Myocyte Apoptosis

A separate investigation into cardiac myocytes revealed that exposure to 12(S)-HETE led to increased mitochondrial calcium levels and subsequent apoptosis. This study provided insights into the molecular mechanisms by which 12(S)-HETE contributes to cardiac dysfunction under stress conditions.

Q & A

Q. How should researchers handle conflicting results in multi-omics studies of 12(S)-HETE pathways?

- Methodological Answer : Use pathway enrichment analysis (e.g., DAVID, KEGG) to prioritize biologically relevant findings. Validate omics hits with orthogonal methods (e.g., siRNA knockdown followed by qPCR). Report effect sizes and false discovery rates (FDR) for transparency .

Tables for Key Methodological Comparisons

| Model System | Strengths | Limitations |

|---|---|---|

| Orthotopic xenografts | Mimics metastatic niche | High cost, ethical constraints |

| Co-culture assays | Cell-cell interaction analysis | Limited complexity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.